![molecular formula C11H12F3NO2 B1485370 3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine CAS No. 1121628-59-8](/img/structure/B1485370.png)
3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine
Overview
Description
“3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine” is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol. It is related to other compounds such as “3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride” and “m-Trifluoromethoxybenzoic acid” which have similar trifluoromethoxy groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine” are not extensively detailed in the search results. It is known to have a molecular weight of 231.21 and a molecular formula of C11H12F3NO . For more specific properties such as melting point, boiling point, solubility, etc., further specialized resources or databases may need to be consulted.Scientific Research Applications
Antibacterial Agents Synthesis
Azetidine derivatives have been synthesized and evaluated for their potential as antibacterial agents. For instance, stereochemically pure azetidinylquinolones were prepared to determine the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. These studies highlighted the critical role of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).
Building Blocks for Chemical Synthesis
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into new building blocks for the construction of CF3-containing compounds. These derivatives are valuable for synthesizing a range of products, including aminopropanes and aziridines, demonstrating the versatility of azetidine-based compounds in chemical synthesis (Hang Dao Thi et al., 2018).
Novel S1P Receptor Modulators
Azetidine derivatives have been discovered as potent and selective S1P receptor modulators. One such compound, BAF312 (Siponimod), has shown promise in phase 2 clinical trials for treating relapsing-remitting multiple sclerosis, highlighting the therapeutic potential of azetidine derivatives in neurology (Pan et al., 2013).
Antioxidant Activity
Some azetidine derivatives, specifically 4-Oxo-Azetidine derivatives, have been synthesized and evaluated for their antioxidant activity. Derivatives with specific substituents showed maximum activity, indicating the potential of azetidine compounds in developing antioxidant therapies (Madhavi & Rani, 2014).
Triple Reuptake Inhibitors
Azetidines based on the 3-aryl-3-oxypropylamine scaffold have been designed and synthesized as triple reuptake inhibitors (TRIs), which are compounds that can potentially treat depression by acting on serotonin, norepinephrine, and dopamine reuptake mechanisms. This research opens new avenues for developing treatments for mood disorders (Han et al., 2012).
properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-2-8(4-9)7-16-10-5-15-6-10/h1-4,10,15H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCKOCXAAGNKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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